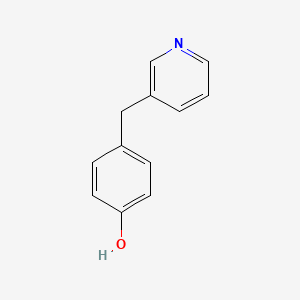
4-(Pyridin-3-ylmethyl)phenol
概要
説明
“4-(Pyridin-3-ylmethyl)phenol” is a chemical compound with the linear formula C12H11O1N1 . It is a powder in form .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-ylmethyl)phenol” has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Physical And Chemical Properties Analysis
“4-(Pyridin-3-ylmethyl)phenol” is a powder in form . Its physical and chemical properties such as melting point, boiling point, solubility, etc., are not specifically mentioned in the papers retrieved.科学的研究の応用
Catalysis and Reaction Mechanisms
4-(Pyridin-3-ylmethyl)phenol and its derivatives have been utilized in various catalytic processes and reaction mechanisms. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, has been used as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The detailed investigation of its reaction mechanism revealed the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a key intermediate in the acylation process, which regenerated the catalyst (Liu, Ma, Liu, & Wang, 2014).
Spin Interaction and Molecular Structure
In inorganic chemistry, derivatives of 4-(Pyridin-3-ylmethyl)phenol have been synthesized to study spin interactions in molecular structures. For instance, octahedral zinc complexes of Schiff and Mannich bases derived from this compound demonstrated significant spin interactions and structural characteristics. The complexes exhibited reversible oxidation states and magnetic properties, contributing to a deeper understanding of the molecular and electronic structures (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Corrosion Inhibition
Several Schiff bases synthesized from 4-(Pyridin-3-ylmethyl)phenol have been studied for their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting mild steel in hydrochloric acid solution, with high inhibition efficiency. The molecular structure of these inhibitors and their interaction with metal surfaces have been explored using density functional theory (DFT) methods (Ansari, Quraishi, & Singh, 2014).
Synthetic and Characterization Studies
Synthetic studies involving 4-(Pyridin-3-ylmethyl)phenol have led to the development of new compounds with unique properties. For instance, the oxidative polycondensation of this compound has been examined, leading to the synthesis of oligo-4-[(pyridin-3-ylimino)methyl]phenol. Characterization of these oligomers has been conducted using various analytical techniques, revealing insights into their molecular structures and properties (Kaya, Çulhaoğlu, & Şenol, 2007).
Biochemical Applications
Derivatives of 4-(Pyridin-3-ylmethyl)phenol have also been used in biochemical research. For example, asymmetric zinc(II) complexes derived from this compound have been synthesized as functional and structural models for phosphoesterases. These complexes have been employed in studies related to enzyme mimetics, contributing to the understanding of enzyme mechanisms and the design of bio-inspired catalysts (Daumann, Marty, Schenk, & Gahan, 2013).
Molecular Electronics and Materials Science
In the field of molecular electronics and materials science, 4-(Pyridin-3-ylmethyl)phenol has been the basis for the development of novel materials. The oxidative polycondensation of this compound led to the synthesis of oligo-4-[(pyridin-3-ylimino)methyl]phenol with potential applications in electronic devices due to its unique electronic properties. The study of these materials also contributes to the understanding of the relationship between molecular structure and electronic properties (Kaya, Çulhaoğlu, & Şenol, 2007).
Safety and Hazards
特性
IUPAC Name |
4-(pyridin-3-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPNKACINPWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)phenol | |
CAS RN |
75987-20-1 | |
| Record name | 4-(pyridin-3-ylmethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

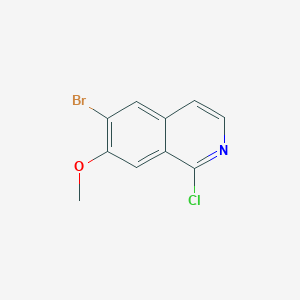
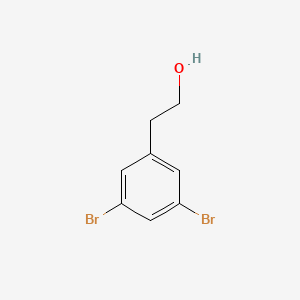
![(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-D]pyrimidin-3-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl)thio)butanoic acid](/img/structure/B3282897.png)
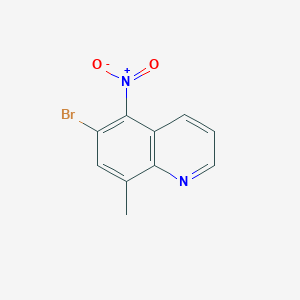
![(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B3282916.png)

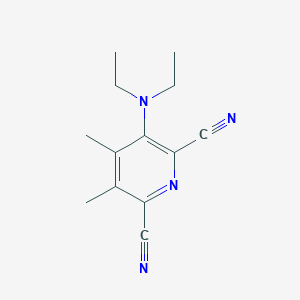
![Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride](/img/structure/B3282941.png)


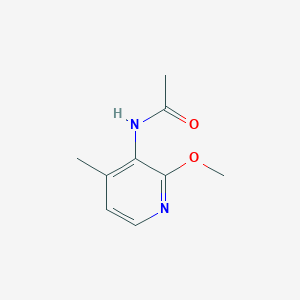
![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)
![Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282989.png)
![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)